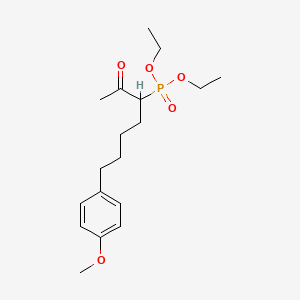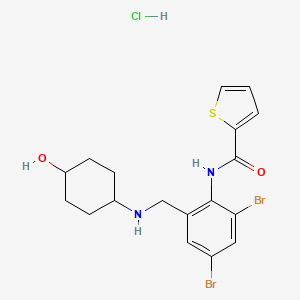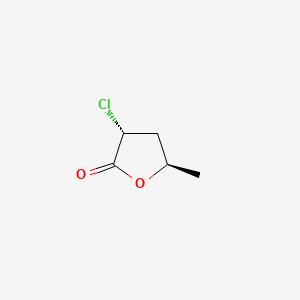
1,1-Dimethylbiguanide citrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethylbiguanide citrate, commonly known as metformin citrate, is a derivative of biguanide. It is widely recognized for its role as an oral antidiabetic drug, primarily used to manage type 2 diabetes mellitus. The compound is known for its ability to reduce blood glucose levels and improve insulin sensitivity without causing hypoglycemia.
準備方法
Synthetic Routes and Reaction Conditions: 1,1-Dimethylbiguanide citrate can be synthesized through the reaction of dimethylamine with dicyandiamide, followed by the addition of citric acid. The reaction typically involves heating the reactants in an aqueous solution, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as crystallization, filtration, and drying to obtain the final product in its pure form.
化学反応の分析
Types of Reactions: 1,1-Dimethylbiguanide citrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the nitrogen atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms of the compound with altered nitrogen functionalities.
Substitution: Substituted derivatives with different alkyl or acyl groups.
科学的研究の応用
1,1-Dimethylbiguanide citrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and coordination chemistry.
Biology: Investigated for its effects on cellular metabolism and signaling pathways.
Medicine: Widely studied for its antidiabetic properties and potential therapeutic effects in cancer, cardiovascular diseases, and aging.
Industry: Utilized in the production of pharmaceuticals and as a catalyst in various chemical reactions.
作用機序
The primary mechanism of action of 1,1-dimethylbiguanide citrate involves the activation of the AMP-activated protein kinase (AMPK) pathway. This activation leads to the inhibition of hepatic gluconeogenesis, resulting in reduced glucose production in the liver. Additionally, the compound enhances insulin sensitivity and increases peripheral glucose uptake. Other molecular targets include mitochondrial enzymes and various signaling pathways involved in cellular metabolism and inflammation .
類似化合物との比較
Phenformin: Another biguanide derivative with similar antidiabetic properties but higher risk of lactic acidosis.
Buformin: Similar to phenformin, used in the past for diabetes management but less commonly due to safety concerns.
Chlorhexidine: A biguanide compound used as an antiseptic and disinfectant.
Uniqueness: 1,1-Dimethylbiguanide citrate stands out due to its favorable safety profile, efficacy in lowering blood glucose levels, and additional therapeutic benefits in various diseases beyond diabetes. Its ability to activate the AMPK pathway and modulate mitochondrial function makes it a versatile compound in both clinical and research settings .
特性
CAS番号 |
94134-19-7 |
|---|---|
分子式 |
C10H19N5O7 |
分子量 |
321.29 g/mol |
IUPAC名 |
3-(diaminomethylidene)-1,1-dimethylguanidine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H8O7.C4H11N5/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-9(2)4(7)8-3(5)6/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1-2H3,(H5,5,6,7,8) |
InChIキー |
AFIHOTTTWXQFDO-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=N)N=C(N)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[(4-Hydroxyphenyl)amino]-1-naphthol](/img/structure/B12662166.png)






![N-[2-[(2-Aminoethyl)amino]ethyl]-N-dodecylglycine](/img/structure/B12662203.png)


